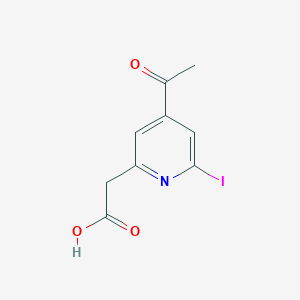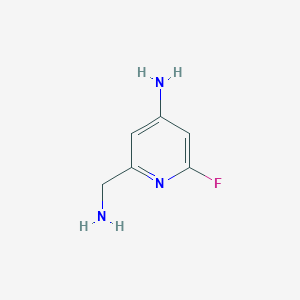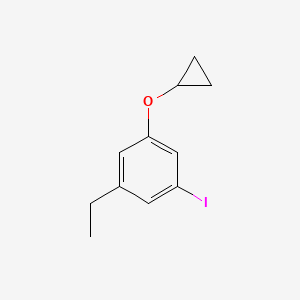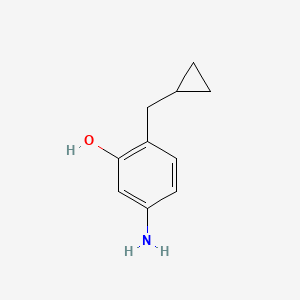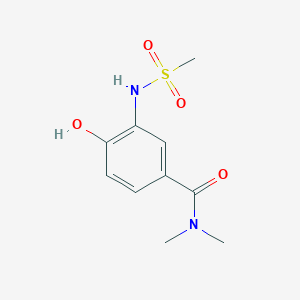
4-Hydroxy-N,N-dimethyl-3-(methylsulfonamido)benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Hydroxy-N,N-dimethyl-3-(methylsulfonamido)benzamide is an organic compound with the molecular formula C10H14N2O4S It is a derivative of benzamide, characterized by the presence of hydroxy, dimethyl, and methylsulfonamido groups attached to the benzene ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-Hydroxy-N,N-dimethyl-3-(methylsulfonamido)benzamide typically involves the alkylation of N,N-dialkyl benzamides with methyl sulfides under transition metal-free conditions. One effective method utilizes lithium diisopropylamide (LDA) as a base to promote the deprotonative aroylation of methyl sulfides . This approach allows for the efficient and selective synthesis of the target compound without the need for transition metal catalysts or organometallic reagents.
Industrial Production Methods
the principles of green chemistry, such as the use of catalytic processes and environmentally friendly reagents, are likely to be applied to optimize the synthesis for large-scale production .
Análisis De Reacciones Químicas
Types of Reactions
4-Hydroxy-N,N-dimethyl-3-(methylsulfonamido)benzamide undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The carbonyl group in the benzamide moiety can be reduced to form amines.
Substitution: The methylsulfonamido group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxy group may yield ketones or aldehydes, while reduction of the carbonyl group in the benzamide moiety can produce amines .
Aplicaciones Científicas De Investigación
4-Hydroxy-N,N-dimethyl-3-(methylsulfonamido)benzamide has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: The compound’s structural features make it a candidate for studying enzyme interactions and protein binding.
Industry: It may be used in the production of specialty chemicals and materials
Mecanismo De Acción
The mechanism of action of 4-Hydroxy-N,N-dimethyl-3-(methylsulfonamido)benzamide involves its interaction with molecular targets such as enzymes and receptors. The hydroxy and methylsulfonamido groups play crucial roles in binding to active sites and modulating biological activity. The compound’s effects are mediated through pathways involving the inhibition or activation of specific enzymes, leading to changes in cellular processes .
Comparación Con Compuestos Similares
Similar Compounds
N,N-Diethyl-3-methylbenzamide: This compound shares structural similarities but differs in the presence of ethyl groups instead of methyl groups.
3-Bromo-N,N-dimethylbenzamide: Similar in structure but contains a bromine atom instead of the hydroxy and methylsulfonamido groups.
Uniqueness
4-Hydroxy-N,N-dimethyl-3-(methylsulfonamido)benzamide is unique due to the combination of hydroxy, dimethyl, and methylsulfonamido groups, which confer distinct chemical and biological properties. This uniqueness makes it valuable for specific applications in research and industry .
Propiedades
Fórmula molecular |
C10H14N2O4S |
|---|---|
Peso molecular |
258.30 g/mol |
Nombre IUPAC |
4-hydroxy-3-(methanesulfonamido)-N,N-dimethylbenzamide |
InChI |
InChI=1S/C10H14N2O4S/c1-12(2)10(14)7-4-5-9(13)8(6-7)11-17(3,15)16/h4-6,11,13H,1-3H3 |
Clave InChI |
APAVULGTUJRRCL-UHFFFAOYSA-N |
SMILES canónico |
CN(C)C(=O)C1=CC(=C(C=C1)O)NS(=O)(=O)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


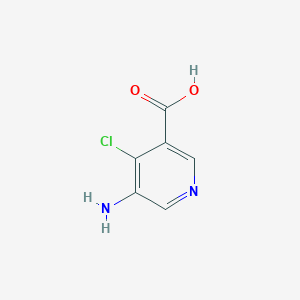
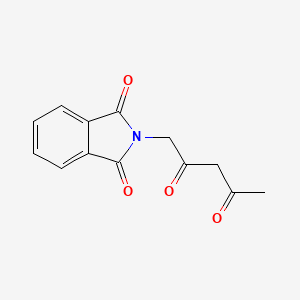
![[3-Amino-5-(trifluoromethyl)phenyl]acetic acid](/img/structure/B14844766.png)
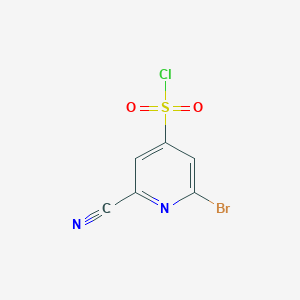
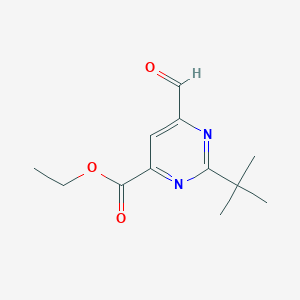
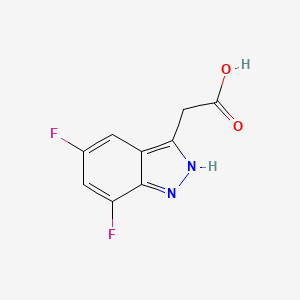
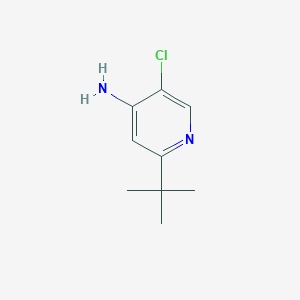

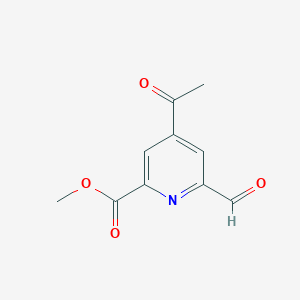
![3-Bromo-6-(trifluoromethyl)imidazo[1,2-A]pyrimidine](/img/structure/B14844808.png)
